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Compound of Interest

Compound Name: DSPE-PEG46-Folate

Cat. No.: B12417716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-

Folate) for the targeted delivery of small interfering RNA (siRNA). This technology leverages

the high affinity of folic acid for the folate receptor (FR), which is frequently overexpressed on

the surface of various cancer cells, to achieve selective delivery of siRNA therapeutics.[1][2][3]

[4][5]

Introduction to DSPE-PEG-Folate for Targeted
siRNA Delivery
DSPE-PEG-Folate is an amphiphilic molecule composed of a lipid tail (DSPE), a hydrophilic

polyethylene glycol (PEG) spacer, and a targeting ligand (folate). This structure allows for its

incorporation into lipid-based nanoparticle formulations, such as liposomes, where the DSPE

anchor integrates into the lipid bilayer. The PEG spacer provides a hydrophilic shield, which

can prolong circulation time in vivo, while the folate moiety facilitates active targeting to FR-

positive cells.

The primary application of DSPE-PEG-Folate in this context is to overcome the significant

challenges associated with siRNA delivery. Naked siRNA is susceptible to degradation by

nucleases, has poor cellular uptake due to its size and negative charge, and can induce an

immune response. By encapsulating siRNA within nanoparticles functionalized with DSPE-
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PEG-Folate, these barriers can be effectively addressed, leading to enhanced therapeutic

efficacy.

Mechanism of Action: Folate Receptor-Mediated
Endocytosis
The targeted delivery of siRNA using DSPE-PEG-Folate nanoparticles is primarily achieved

through folate receptor-mediated endocytosis.

Binding: The folate ligand on the nanoparticle surface binds with high affinity to the folate

receptors on the target cell membrane.

Internalization: This binding event triggers the internalization of the nanoparticle-receptor

complex into the cell via endocytosis, forming an endosome.

Endosomal Escape: For the siRNA to be effective, it must escape the endosome and enter

the cytoplasm to engage with the RNA-induced silencing complex (RISC). This is a critical

and often rate-limiting step in siRNA delivery. Various strategies can be employed to

enhance endosomal escape, such as the inclusion of pH-sensitive lipids or peptides in the

nanoparticle formulation.

Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the RISC, which then

unwinds the siRNA duplex. The antisense strand guides the RISC to the complementary

messenger RNA (mRNA) target, leading to its cleavage and subsequent downregulation of

the target protein.

Below is a diagram illustrating the signaling pathway of folate receptor-mediated endocytosis

for siRNA delivery.
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Caption: Folate receptor-mediated endocytosis pathway for targeted siRNA delivery.

Experimental Protocols
Formulation of DSPE-PEG-Folate siRNA Nanoparticles
This protocol describes a common method for preparing siRNA-loaded lipid nanoparticles

functionalized with DSPE-PEG-Folate using the nanoprecipitation method.

Materials:

Cationic lipid (e.g., DOTAP)

Helper lipid (e.g., Cholesterol)

DSPE-PEG (e.g., DSPE-PEG2000)

DSPE-PEG-Folate

siRNA

Ethanol

Nuclease-free water or appropriate buffer (e.g., citrate buffer)
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Protocol:

Lipid Film Hydration Method:

1. Dissolve the cationic lipid, helper lipid, DSPE-PEG, and DSPE-PEG-Folate in a suitable

organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of the lipids

should be optimized for the specific application. A typical starting ratio might be

50:38.5:10:1.5 (Cationic lipid:Cholesterol:DSPE-PEG:DSPE-PEG-Folate).

2. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of

the flask.

3. Dry the film further under vacuum for at least 1 hour to remove any residual solvent.

4. Hydrate the lipid film with an aqueous solution containing the siRNA by vortexing or

sonication. This will form multilamellar vesicles (MLVs).

5. To obtain small unilamellar vesicles (SUVs), the MLV suspension can be subjected to

probe sonication or extrusion through polycarbonate membranes with a defined pore size

(e.g., 100 nm).

Microfluidic Mixing Method:

1. Prepare a lipid mixture in ethanol containing the cationic lipid, helper lipid, DSPE-PEG,

and DSPE-PEG-Folate at the desired molar ratio.

2. Prepare an aqueous solution of siRNA in a suitable buffer (e.g., citrate buffer, pH 4.0).

3. Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous

siRNA solution at a controlled flow rate. The rapid mixing leads to the self-assembly of lipid

nanoparticles encapsulating the siRNA.

4. Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS, pH 7.4)

to remove the ethanol and unencapsulated siRNA.

Characterization of Nanoparticles
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Thorough characterization of the formulated nanoparticles is crucial for ensuring reproducibility

and efficacy.

Parameter Method Typical Expected Values

Particle Size & Polydispersity

Index (PDI)

Dynamic Light Scattering

(DLS)
Size: 80 - 150 nm; PDI: < 0.2

Zeta Potential Laser Doppler Velocimetry
Slightly positive or near-neutral

surface charge

siRNA Encapsulation

Efficiency

RiboGreen Assay or Gel

Retardation Assay
> 85%

Morphology

Transmission Electron

Microscopy (TEM) or Cryo-

TEM

Spherical vesicles

Protocol for siRNA Encapsulation Efficiency (RiboGreen Assay):

Prepare a standard curve of the siRNA using the RiboGreen reagent according to the

manufacturer's protocol.

To measure the total amount of siRNA, lyse a known volume of the nanoparticle suspension

using a surfactant (e.g., 1% Triton X-100) to release the encapsulated siRNA.

Measure the fluorescence of the lysed sample after adding the RiboGreen reagent.

To measure the amount of unencapsulated siRNA, centrifuge the nanoparticle suspension

using a centrifugal filter device to separate the nanoparticles from the aqueous phase.

Measure the fluorescence of the filtrate after adding the RiboGreen reagent.

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency

(%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

In Vitro Cell Studies
Cell Culture:
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Culture FR-positive cells (e.g., HeLa, KB, OVCAR-3) and FR-negative control cells (e.g.,

A549) in appropriate media. For FR-positive cells, folate-free RPMI medium is often used to

avoid competition from free folate in the medium.

Cellular Uptake Study:

Label the siRNA with a fluorescent dye (e.g., Cy5).

Formulate the fluorescently labeled siRNA into DSPE-PEG-Folate nanoparticles.

Seed the cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with the fluorescent nanoparticles for a defined period (e.g., 4 hours).

Wash the cells with PBS to remove any non-internalized nanoparticles.

Analyze the cellular uptake by:

Confocal Microscopy: To visualize the intracellular localization of the nanoparticles.

Flow Cytometry: To quantify the percentage of cells that have taken up the nanoparticles

and the mean fluorescence intensity.

Gene Silencing Study (e.g., targeting Luciferase):

Use cells that stably express a reporter gene, such as luciferase.

Treat the cells with DSPE-PEG-Folate nanoparticles encapsulating siRNA targeting the

reporter gene.

Include appropriate controls:

Untreated cells

Cells treated with nanoparticles containing a non-targeting (scrambled) siRNA

Cells treated with nanoparticles lacking the folate ligand
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After a suitable incubation period (e.g., 48-72 hours), lyse the cells and measure the reporter

gene expression (e.g., luciferase activity using a luminometer).

Normalize the reporter gene expression to the total protein concentration in each sample.

Calculate the percentage of gene knockdown relative to the control groups.

In Vivo Animal Studies
Tumor Model:

Establish a tumor xenograft model by subcutaneously injecting FR-positive cancer cells into

immunocompromised mice (e.g., nude mice).

Biodistribution Study:

Label the siRNA or a lipid component of the nanoparticle with a near-infrared (NIR)

fluorescent dye or a radionuclide.

Administer the labeled nanoparticles intravenously (i.v.) into the tumor-bearing mice.

At various time points post-injection, image the mice using an in vivo imaging system (IVIS)

or sacrifice the mice and harvest the tumor and major organs.

Quantify the fluorescence or radioactivity in the excised tissues to determine the

biodistribution and tumor accumulation of the nanoparticles.

Therapeutic Efficacy Study:

Once the tumors reach a certain size, randomize the mice into different treatment groups:

Saline control

Nanoparticles with non-targeting siRNA

Nanoparticles with therapeutic siRNA

Nanoparticles without folate ligand but with therapeutic siRNA
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Administer the treatments intravenously at a predetermined dosing schedule.

Monitor the tumor growth over time by measuring the tumor volume with calipers.

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g.,

RT-qPCR to measure target mRNA levels, Western blot to measure target protein levels).

Experimental Workflow and Logic
The following diagram outlines the typical workflow for developing and evaluating DSPE-PEG-

Folate siRNA nanoparticles.
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Caption: A typical experimental workflow for the development of targeted siRNA nanoparticles.
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Quantitative Data Summary
The following table summarizes representative quantitative data from various studies on DSPE-

PEG-Folate siRNA nanoparticles. Note that the specific values can vary significantly depending

on the exact formulation, cell line, and animal model used.

Formulati
on
Compone
nt

Nanoparti
cle Size
(nm)

Zeta
Potential
(mV)

siRNA
Encapsul
ation
Efficiency
(%)

In Vitro
Gene
Knockdo
wn (%)

In Vivo
Tumor
Accumul
ation
(fold
increase
vs. non-
targeted)

Referenc
e

DSPE-

PEG(2000)

-Folate

126.0 ±

23.0
21.6–30.5 ~85

~80 (in

FR+ cells)
4.7 - 14.5

Folate-

PEG-

siRNA

Conjugate

~10-20 -11 to -14 N/A
>50 at 12.5

nM

Ligand-

dependent

retention

FA-

PEG(5000)

-DSPE

~100-130
Not

specified

Not

specified

Significant

growth

inhibition

Accumulati

on in tumor

xenografts

Conclusion
DSPE-PEG-Folate is a valuable tool for the targeted delivery of siRNA to cancer cells

overexpressing the folate receptor. The protocols and data presented here provide a foundation

for researchers to design and evaluate their own targeted nanoparticle systems. Successful

implementation of this technology requires careful optimization of the nanoparticle formulation

and thorough characterization at each stage of development, from in vitro cell-based assays to

in vivo animal models. The ultimate goal is to develop safe and effective siRNA therapeutics

with improved clinical outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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